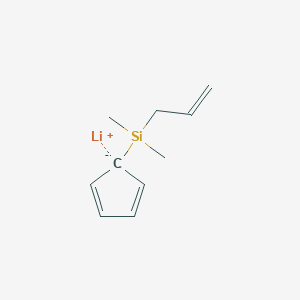
lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane is a complex organosilicon compound that features a cyclopentadienyl ring, a lithium atom, and a prop-2-enylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with lithium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce silane or silyl ether compounds.
Scientific Research Applications
Lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine:
Mechanism of Action
The mechanism of action of lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane involves its interaction with specific molecular targets and pathways. The compound’s lithium atom can participate in coordination chemistry, forming complexes with various ligands. The cyclopentadienyl ring and prop-2-enylsilane group contribute to its reactivity and ability to undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but lacks the lithium atom and prop-2-enyl group.
Cyclopentadienyl lithium: Contains a lithium atom and a cyclopentadienyl ring but lacks the silane group.
Dimethylprop-2-enylsilane: Contains the prop-2-enylsilane group but lacks the cyclopentadienyl ring and lithium atom.
Uniqueness
Lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane is unique due to its combination of a cyclopentadienyl ring, lithium atom, and prop-2-enylsilane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
195965-46-9 |
|---|---|
Molecular Formula |
C10H15LiSi |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
lithium;cyclopenta-2,4-dien-1-yl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H15Si.Li/c1-4-9-11(2,3)10-7-5-6-8-10;/h4-8H,1,9H2,2-3H3;/q-1;+1 |
InChI Key |
YGTOQGHCQWYOPM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(CC=C)[C-]1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
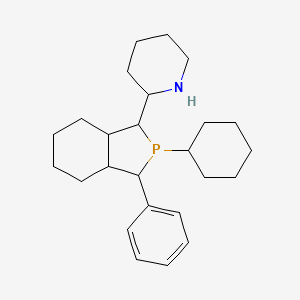
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
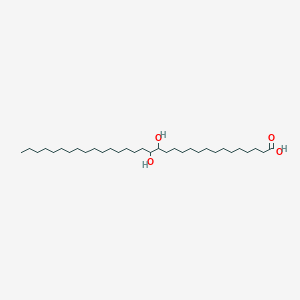
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
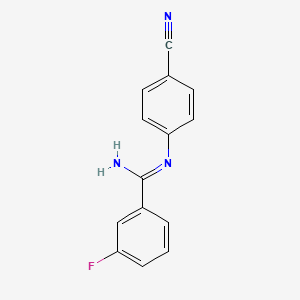
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)
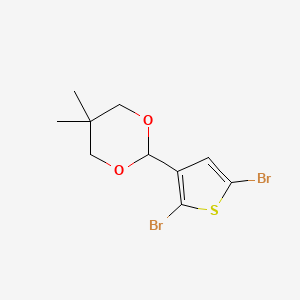
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
